molecular formula C9H18 B085954 1-Nonene CAS No. 124-11-8

1-Nonene

Cat. No. B085954
CAS RN: 124-11-8
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Nonene and its derivatives has been a subject of interest due to their applications and complex molecular structure. Notably, the stereocontrolled total synthesis of nonenolide, a compound related to 1-Nonene, was achieved through a MacMillan α-hydroxylation and Steglich esterification, highlighting the complexity and precision required in synthesizing such molecules (Sudina, Motati, & Seema, 2018). Another approach reported involves key steps like Sharpless epoxidation and lactonization, initiating from commercially available materials for the synthesis of nonenolide (Meshram, Kumar, & Ramesh, 2010).

Molecular Structure Analysis

1-Nonene possesses a molecular structure that includes a trans-double bond, which adds to its reactivity and makes its synthesis challenging yet interesting for researchers. The molecule's structure enables it to undergo various chemical reactions, making it a versatile compound in organic synthesis.

Chemical Reactions and Properties

The chemical properties of 1-Nonene are characterized by its reactions, such as epoxidation, which is efficiently catalyzed by enzymes. For instance, an efficient epoxidation of 1-Nonene to 1-Nonene oxide using Novozym 435, highlights its reactivity towards oxygen-containing groups (Abdulmalek, Arumugam, Basri, & Rahman, 2012). This reaction showcases 1-Nonene's ability to form oxides, which are significant in various chemical processes.

Scientific Research Applications

  • Oxidation Products and Mechanisms : 1-Nonene undergoes oxidation to form nonene oxide and organic acids, with the main epoxidizing agents being acyl peroxide radicals. This oxidation process for 1-nonene is substantially greater than for paraffin hydrocarbons, possibly due to the participation of aldehydes in the oxidation process (Privalova et al., 1972).

  • Enzyme-facilitated Epoxidation : Improved methods for the enzyme-facilitated epoxidation of 1-nonene have been developed. This process involves producing peroxy acids from hydrogen peroxide and other substrates, which then oxidize 1-nonene to 1-nonene oxide. Various factors affecting this reaction, such as the nature of the peroxy acids and solvents used, have been studied (Abdulmalek et al., 2012).

  • Lipase-Mediated Synthesis of 1-Nonene Oxide : An efficient method for synthesizing 1-nonene oxide using Novozym 435, an immobilized lipase, and hydrogen peroxide has been developed. This process yields high selectivity and efficiency under optimal conditions (Abdulmalek et al., 2012).

  • 4-Hydroxy-2-nonenal (HNE) and Its Impacts : HNE, a product derived from 1-nonene, is known for its reactivity and cytotoxicity, playing a significant role in oxidative processes and inflammatory conditions (Spickett, 2013).

  • Synthesis of Nonenolide : The synthesis of nonenolide, which has antimalarial activity, involves creating multiple chiral centers starting from derivatives like 1,6-hexanediol and 1,4-butanediol, showcasing the versatility of compounds derived from 1-nonene (Sudina et al., 2018).

  • DNA Lesions from HNE : HNE-derived cyclic 1,N2-propano-deoxyguanosine adducts have been identified as endogenous DNA lesions in humans and rodents, highlighting the biological significance of 1-nonene oxidation products (Chung et al., 2000).

  • Carbonylation of 1-Nonene : Research has been conducted on the carbonylation of 1-nonene in different alcohols using palladium (II) complexes, expanding its potential applications in organic synthesis (Karpyuk et al., 1985).

Safety And Hazards

1-Nonene is highly flammable and may react vigorously with strong oxidizing agents . It may cause skin irritation and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur .

Future Directions

While specific future directions for 1-Nonene are not mentioned in the search results, it continues to be an important compound in the petrochemical industry . Its use in the production of surfactants and lubricants suggests potential for continued application and research in these areas .

Relevant Papers

One relevant paper titled “High-order harmonic generation of 1-nonene under linearly polarized…” was found . The paper studied the high-order harmonic generation of the long-chain molecule 1-nonene under a few-cycle linearly polarized laser field using time-dependent density-functional theory .

properties

IUPAC Name

non-1-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
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InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=C
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Molecular Formula

C9H18
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Related CAS

29254-71-5
Record name 1-Nonene, homopolymer
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DSSTOX Substance ID

DTXSID2059562
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Molecular Weight

126.24 g/mol
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Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg
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Flash Point

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP)
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Solubility

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol)
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Density

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330
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Vapor Density

4.35 (Air= 1)
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Vapor Pressure

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C
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Product Name

1-Nonene

Color/Form

Colorless liquid

CAS RN

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2
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Melting Point

-115 °F (USCG, 1999), -81.3 °C, -88 °C
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Synthesis routes and methods

Procedure details

The results of the oxidation of the simple alkyl aromatic olefins to carboxylic acids using the process of the present invention are shown in Table 1 and FIGS. 7a and 7b. The process of the present invention oxidized both cis- and trans-stilbene (1 and 2) to two equivalents of benzoic acid (1a) in 95% yield. Trans-cinnamic acid (3), styrene (4), and methyl cinnamate (5) were also easily oxidized by the process of the present invention to 1a in 97%, 94% and 96% yields, respectively. Cyclohexene (6) was oxidized by the process of the present invention to the desired adipic acid (6a) but in a reduced yield, 50%, presumably due to its water solubility. However, cyclooctene (7) was easily oxidized by the process of the present invention to suberic acid (7a) with a yield of 82%. Additionally, simple alkyl olefins such as 1-decene (8), 1-nonene (9), and trans-2-nonene (10), all provided the appropriate alkyl carboxylic acids 8a, 9a, and 10a, respectively, in 93%, 90%, and 93% yields, respectively. Similarly, methyl oleate (11) provided a clean conversion to nonanoic acid (8a) and nonanedoic acid monomethyl ester (11a).
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Reaction Step Eight
[Compound]
Name
7b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
cis- and trans-stilbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nonene
Reactant of Route 2
1-Nonene
Reactant of Route 3
1-Nonene
Reactant of Route 4
1-Nonene
Reactant of Route 5
1-Nonene
Reactant of Route 6
1-Nonene

Citations

For This Compound
4,830
Citations
Q Wu, A García-Peñas, R Barranco-García… - Polymers, 2019 - mdpi.com
… In this work, the comonomer effect in the metallocene copolymerization of propene and 1-nonene is analysed and correlated to the comonomer role in the termination of the chain-…
Number of citations: 10 www.mdpi.com
S Tanaka, K Shimizu, I Yamamoto - Chemistry letters, 1997 - journal.csj.jp
… The catalytic activity of polymer-bound palladium complex revealed higher activity and selectivity than the homogeneous catalyst for the synthesis of 1-nonene from decanoic acid. …
Number of citations: 9 www.journal.csj.jp
Y Kuninobu, J Morita, M Nishi, A Kawata… - Organic Letters, 2009 - ACS Publications
Treatment of cyclic β-keto esters with terminal alkynes in the presence of a catalytic amount of a rhenium complex, [ReBr(CO) 3 (thf)] 2 , gave bicyclo[3.3.1]nonene derivatives. The …
Number of citations: 38 pubs.acs.org
DU Ahn, DG Olson, C Jo, J Love… - Journal of food …, 1999 - Wiley Online Library
… Among volatile components, 1-heptene and 1-nonene were influenced most by irradiation dose, … Heptene and 1-nonene could be indicators for irradiation; and propanal, pentanal, and …
Number of citations: 172 ift.onlinelibrary.wiley.com
SS Zhou, WD Lan, JG Chen, J Wang, FM Guo, YJ Yang - Physical Review A, 2022 - APS
High-order harmonic generation of the long-chain molecule 1-nonene (C 9 H 18) under a few-cycle linearly polarized laser field was studied using time-dependent density-functional …
Number of citations: 11 journals.aps.org
A García‐Peñas, JM Gómez‐Elvira… - Polymer …, 2021 - Wiley Online Library
… to find some added value and to look for future perspectives of polypropylene materials, the aim of this research is to get a deeper knowledge on copolymers of propylene and 1-nonene…
Number of citations: 5 onlinelibrary.wiley.com
M Wu, J Yang, F Luo, C Cheng, G Zhu - Organic & Biomolecular …, 2019 - pubs.rsc.org
A Fe-catalyzed domino Knoevenagel-hetero-Diels–Alder reaction of alkenyl aldehydes and 1,3-diketones has been developed. It provides straightforward access to a series of …
Number of citations: 10 pubs.rsc.org
E Abdulmalek, M Arumugam, M Basri… - International journal of …, 2012 - mdpi.com
… Many oxidations of 1-nonene using metal catalysts or meta-… findings on chemoenzymatic epoxidation of 1-nonene [16]. A … for the chemoenzymatic epoxidation of 1-nonene, with the aim …
Number of citations: 10 www.mdpi.com
L Kudryavtseva, E Siimer - Thermochimica acta, 1994 - Elsevier
… Continuing our studies of mixtures containing unsaturated organic compounds, we report here the experimental excess molar enthalpies HE of the two ternary systems 1 -nonene-2-…
Number of citations: 7 www.sciencedirect.com
I Hanna, V Michaut - Organic Letters, 2000 - ACS Publications
Oxidation of 2,3-disubstituted 1,4-dioxenes 3 with m-chloroperbenzoic acid in methanol followed by nucleophilic addition of allyltrimethylsilane in the presence of TiCl 4 afforded dienes …
Number of citations: 26 pubs.acs.org

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